N-(4-benzamidophenyl)-2-methylbenzamide
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Overview
Description
N-(4-benzamidophenyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzamide group attached to a phenyl ring, which is further substituted with a benzamide group at the para position and a methyl group at the ortho position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-benzamidophenyl)-2-methylbenzamide typically involves the reaction of 4-aminobenzamide with 2-methylbenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The final product is typically purified using large-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-benzamidophenyl)-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
N-(4-benzamidophenyl)-2-methylbenzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrases.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-benzamidophenyl)-2-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, preventing its normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific target and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-benzamidophenyl)-2-methylbenzamide derivatives: Compounds with similar structures but different substituents on the benzamide or phenyl rings.
Benzamide derivatives: Compounds with the benzamide functional group but different aromatic or aliphatic substituents.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both benzamide groups and the methyl group at the ortho position contributes to its unique reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-benzamidophenyl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c1-15-7-5-6-10-19(15)21(25)23-18-13-11-17(12-14-18)22-20(24)16-8-3-2-4-9-16/h2-14H,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHZJGMGKPHXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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